2,7-Acridinediamine

Description

Historical Context of Acridinediamine (B3347231) Studies

The study of acridines dates back to the late 19th and early 20th centuries, with significant contributions from scientists like Paul Ehrlich. animalresearch.infonih.gov Initially isolated from coal tar, acridine's antimicrobial properties were discovered in 1917, leading to the development of various acridine-based compounds for therapeutic use. researchgate.netptfarm.pl One of the earliest and most well-known acridine (B1665455) derivatives is Proflavine (B1679165) (3,6-diaminoacridine), which was widely used as a topical antiseptic, particularly during World War II. nih.govacs.orgwikipedia.org The research into acridine dyes like Trypaflavin by Ehrlich for treating trypanosome infections laid the groundwork for the field of chemotherapy. animalresearch.info The success of these early acridines spurred further investigation into other isomers and derivatives, including 2,7-acridinediamine, to explore their potential applications. rsc.org

Significance of Acridinediamine Core Structure in Research Chemistry

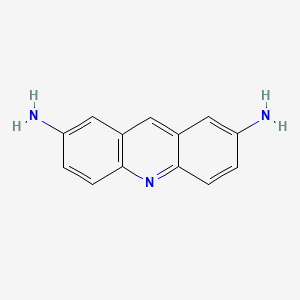

The core structure of acridinediamine is pivotal to its function in research chemistry, primarily due to its planar, tricyclic aromatic system. ontosight.aiijddr.in This planarity allows acridine derivatives to intercalate between the base pairs of DNA and RNA, a mechanism that is fundamental to many of their biological activities. ontosight.aiontosight.aiontosight.ai This interaction can disrupt crucial cellular processes like DNA replication and transcription. ontosight.aiontosight.ai

The amino groups at the 2 and 7 positions significantly influence the compound's chemical properties, such as its basicity and ability to form hydrogen bonds. ontosight.airsc.org These functional groups, along with the heterocyclic nitrogen atom, make the acridinediamine scaffold a versatile platform for chemical modification. researchgate.net Researchers can synthesize a wide array of derivatives with tailored properties by altering the substituents on the acridine ring. ontosight.airesearchgate.net This has led to the exploration of acridinediamines in various fields, including medicinal chemistry for developing potential anticancer and antimicrobial agents, and in materials science for creating novel fluorescent dyes and polymers. ontosight.aiontosight.airesearchgate.net The inherent fluorescence of the acridine core is another significant feature, making these compounds valuable as probes in biological imaging and analytical chemistry. ontosight.aismolecule.com

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H11N3 | chemblink.comnih.gov |

| Molecular Weight | 209.25 g/mol | chemblink.com |

| CAS Number | 23043-63-2 | chemblink.com |

| Appearance | Solid powder | smolecule.com |

| Density | 1.346 g/cm³ (calculated) | chemblink.com |

| Boiling Point | 506.879 °C at 760 mmHg (calculated) | chemblink.com |

| Flash Point | 292.882 °C (calculated) | chemblink.com |

Structure

3D Structure

Properties

CAS No. |

23043-63-2 |

|---|---|

Molecular Formula |

C13H11N3 |

Molecular Weight |

209.25 g/mol |

IUPAC Name |

acridine-2,7-diamine |

InChI |

InChI=1S/C13H11N3/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,14-15H2 |

InChI Key |

OYZJQXIQTJRRCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C3C=C(C=CC3=N2)N |

Origin of Product |

United States |

Chemical Synthesis and Properties

The synthesis of 2,7-acridinediamine can be achieved through various chemical routes. A common method involves the reduction of the corresponding dinitroacridine. rsc.org Another approach is the nitration of 2-nitroacridone, followed by reduction. rsc.org Goldberg and Kelly described a synthesis involving the condensation of a 4-nitro- or 4-acetamido-derivative of 2-chlorobenzoic acid with p-phenylenediamine (B122844) or p-aminoacetanilide, followed by cyclodehydration. rsc.org The basicity of the compound is a notable chemical property, conferred by the presence of the amino groups. ontosight.ai

Spectroscopic and Structural Characterization in 2,7 Acridinediamine Research

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure and electronic properties of chemical compounds. However, detailed spectral data for 2,7-Acridinediamine is not widely reported. Research has mentioned the use of 2,7-diaminoacridine as a precursor in the synthesis of more complex molecules, such as porphyrazine derivatives and Schiff base ligands, but the detailed characterization of the starting material itself is often omitted from these studies. yok.gov.trscispace.com

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific Fourier Transform Infrared (FT-IR) spectra for this compound were found in the reviewed literature. For comparison, related acridine (B1665455) derivatives show characteristic peaks for N-H stretching vibrations and aromatic C=C stretching. For instance, studies on 3,6-diaminoacridine adsorbed on kaolinite (B1170537) have identified bands likely associated with ring vibrational modes around 1600 cm⁻¹ and 1490 cm⁻¹, and a C-N bond vibration in the range of 1325–1340 cm⁻¹. geologyscience.ru A study on 2-methyl-9-substituted acridines reported N-H stretching vibrations around 3566 cm⁻¹ and aromatic C=C stretches between 1512 and 1595 cm⁻¹. core.ac.uk Without direct experimental data, the precise FT-IR spectrum for this compound remains unconfirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy, Including ¹H NMR

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound is not detailed in the available research. Mass spectrometry is crucial for confirming the molecular weight of a compound. In studies of related acridine derivatives, mass spectra have been used to confirm the structures of synthesized products. For example, the mass spectrum of a novel chalcone-substituted 9-anilino acridine showed a molecular ion peak (m/z) at 444.20 (M+1). chemisgroup.us Similarly, a study on acridine yellow, which is 3,6-diamino-2,7-dimethylacridine, utilized mass spectrometry for its characterization. scispace.com However, the specific fragmentation pattern and molecular ion peak for this compound are not documented in the searched sources.

UV-Visible Absorption Spectroscopy

A database of photochemical information lists this compound (C13H11N3) among the substances for which data is available, indicating that its UV-Visible spectrum has been recorded. arkat-usa.org However, the actual spectrum and absorption maxima were not provided in the accessible results. In general, acridine derivatives are known to absorb light in the visible region. For example, acridine orange, a derivative of 3,6-diaminoacridine, has a maximum absorbance (λmax) at 490 nm in water. tocris.com Studies on other acridine derivatives show significant absorption between 350-450 nm, which is attributed to the π-electron system of the acridine ring. ekb.eg

Fluorescence Spectroscopy

While acridine derivatives are well-known for their fluorescent properties, specific fluorescence excitation and emission spectra for this compound are not described in the reviewed literature. A study on Schiff base ligands prepared from diaminoacridine mentions fluorescence but focuses on the resulting complexes. scispace.com For comparison, the closely related proflavine (B1679165) (3,6-diaminoacridine) is a known fluorescent dye. yok.gov.tr Gas-phase fluorescence studies of proflavine have identified two distinct emitting states. miguelprudencio.com The fluorescence of acridine orange is well-documented, with excitation and emission maxima that vary depending on its binding state (e.g., to DNA or in acidic conditions). tocris.com

Photophysics and Photochemistry of 2,7 Acridinediamine Systems

Excited-State Dynamics and Energy Transfer Processes

Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent processes that the molecule undergoes are collectively known as excited-state dynamics. For acridinediamine (B3347231) systems, these dynamics are complex and can involve several competing pathways.

Following one-photon excitation, 2,7-acridinediamine derivatives populate higher vibrational levels of the first excited singlet state (S₁). beilstein-journals.org This is followed by rapid vibrational relaxation to the lowest vibrational level of the S₁ state. beilstein-journals.org From this state, the molecule can return to the ground state (S₀) via radiative (fluorescence) or non-radiative pathways. beilstein-journals.org Non-radiative deactivation is the primary route for many near-infrared (NIR) absorbing cyanine (B1664457) dyes, which share structural similarities with acridinediamine derivatives. beilstein-journals.org

Energy transfer is a key process in the excited-state dynamics of molecular systems. It involves the transfer of excitation energy from a donor molecule to an acceptor molecule. This can occur through mechanisms such as Förster resonance energy transfer (FRET) or Dexter electron exchange. In the context of this compound systems, energy transfer plays a role in processes like fluorescence quenching. For instance, acriflavine, a related acridinediamine derivative, can participate in FRET for real-time monitoring applications. The efficiency of energy transfer is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation. Studies on other molecular systems have shown that energy can be transferred back and forth between molecules before being funneled to the lowest energy state. riken.jp This highlights the complexity of energy transfer pathways.

Femtosecond time-resolved spectroscopy is a powerful technique to study these ultrafast dynamics. Studies on proflavine (B1679165), another acridinediamine derivative, have shown that its excited-state dynamics are altered upon binding to DNA, opening up new photochemical reaction pathways. Research on similar complex organic molecules has detailed the formation of triplet states through intersystem crossing from the singlet excited state, which then decay via phosphorescence. mdpi.com

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. mnsu.edu This is due to differential solvation of the ground and excited states of the solute molecule. Push-pull dyes, which have electron-donating and electron-accepting groups, often exhibit strong solvatochromism due to a significant change in their dipole moment upon excitation. mdpi.com

This compound derivatives exhibit solvatochromic behavior. For example, 2-amino-7-isocyanofluorene (2,7-ICAF), a derivative of a fluorene (B118485) core which is structurally related to acridine (B1665455), shows a clear solvatochromic shift in its emission spectrum. mdpi.com Its emission maximum shifts from 367 nm in nonpolar toluene (B28343) to 418 nm in polar DMSO, a range of 51 nm. mdpi.com This is more than double the solvatochromic range of its precursor, 2,7-diaminofluorene (B165470) (2,7-DAF), which has a range of only 22 nm (382 nm to 404 nm). mdpi.com This enhanced sensitivity is attributed to an internal charge transfer (ICT) from the amino donor group to the isocyano acceptor group. mdpi.com

Similarly, amino-isocyanoacridines (ICAAcs), which are derivatives of 3,6-acridinediamine, also display an enhanced solvatochromic emission range. researchgate.net The absorption bands corresponding to intramolecular charge transfer in these molecules show a significant redshift as the solvent polarity increases. researchgate.net This environmental sensitivity makes these compounds promising as probes for studying microenvironments, such as in biological systems. mdpi.comresearchgate.net

The following table summarizes the solvatochromic data for 2,7-DAF and 2,7-ICAF in various solvents. mdpi.com

| Solvent | 2,7-DAF Emission Max (nm) | 2,7-ICAF Emission Max (nm) |

| Toluene | 382 | 367 |

| DMSO | 404 | 418 |

| Data sourced from MDPI mdpi.com |

Fluorescence Quenching Mechanisms and Kinetics

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. edinst.com It can occur through various mechanisms, which are broadly classified as dynamic (collisional) or static. edinst.com

Dynamic quenching occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. edinst.com This process is diffusion-dependent and affects the excited-state lifetime of the fluorophore. edinst.comStatic quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. edinst.com In this case, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged. edinst.com

The kinetics of fluorescence quenching are often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. edinst.com Deviations from linearity in the Stern-Volmer plot can provide insights into the quenching mechanism. edinst.com

For acridinediamine derivatives, fluorescence quenching has been observed in the presence of various quenchers. For example, the fluorescence of 2,7-dimethylacridine-3,6-diamine (B1665462) is selectively quenched by nitroaromatic compounds like picric acid. rsc.org This quenching involves both static and dynamic mechanisms. rsc.org The fluorescence of acridine orange, a 3,6-acridinediamine derivative, is quenched by salts in aqueous solutions. researchgate.net This quenching is attributed to two mechanisms: aggregation of the dye molecules and partial electron transfer from the salt anion to the excited acridine orange molecule. researchgate.net

The kinetics of quenching can be studied using techniques like stopped-flow fluorescence spectroscopy, which allows for the measurement of rapid reaction kinetics. edinst.com The rate of quenching is influenced by factors such as the concentration of the quencher and the properties of the solvent. koreascience.kr

Photoinduced Electron Transfer Phenomena in Acridinediamine Derivatives

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a donor molecule to an acceptor molecule upon photoexcitation. beilstein-journals.org This process is crucial in many chemical and biological systems, including artificial photosynthesis and the development of fluorescent sensors. universite-paris-saclay.frnih.gov In a typical PET sensor, the fluorescence of a fluorophore is quenched by a nearby donor. nih.gov Upon binding of an analyte, the PET process is inhibited, leading to an increase in fluorescence. nih.gov

In the context of this compound derivatives, PET plays a significant role in their photochemical behavior. For instance, in the fluorescence quenching of acridine orange by salt anions, a partial electron transfer from the anion to the excited dye molecule is proposed as one of the quenching mechanisms. researchgate.net

Furthermore, acridinediamine derivatives can act as photosensitizers, initiating chemical reactions through PET. In a study of acridine-imidazole conjugates, a derivative of 3,6-acridinediamine was shown to sensitize the one-electron photoreduction of Fe(III) and V(V) to Fe(II) and V(IV), respectively. nih.gov This process likely accelerates the production of reactive oxygen species. nih.gov The efficiency of PET can be influenced by the solvent polarity, with different rates observed in solvents of varying polarity. researchgate.net

The study of PET in model systems provides valuable insights into the mechanisms of more complex processes, such as the photoenzymatic repair of DNA. conicet.gov.ar Understanding the factors that control the rates of electron transfer and back electron transfer is key to designing efficient PET-based systems. beilstein-journals.org

Photoreactivity and DNA Photocleavage Mechanisms Initiated by Acridinediamines

The photoreactivity of this compound and its derivatives extends to their ability to interact with and modify biological macromolecules like DNA. Upon irradiation with light, these compounds can induce cleavage of the DNA backbone, a process known as DNA photocleavage.

Acridine derivatives are known to bind to DNA, primarily through intercalation between the base pairs. mdpi.com This binding brings the photoreactive acridine chromophore into close proximity with the DNA, facilitating photocleavage upon irradiation. The mechanism of photocleavage can involve different photochemical pathways.

One common mechanism is the generation of reactive oxygen species (ROS) through a Type I or Type II photochemical process. nih.gov In a Type I mechanism , the excited photosensitizer undergoes electron transfer with a substrate (like DNA) or solvent to produce radical ions, which can then react with oxygen to form ROS such as superoxide (B77818) anion and hydroxyl radicals. In a Type II mechanism , the excited triplet state of the photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen. nih.gov

Studies on N,N'-bis[2-[bis(1H-imidazol-4-ylmethyl)amino]ethyl]-3,6-acridinediamine have shown that its DNA photocleavage activity is enhanced in the presence of certain metal ions like Hg(II), Fe(III), and Cd(II). nih.gov The use of scavengers indicated the involvement of both Type I and Type II processes in these metal-assisted reactions. nih.gov For Fe(III) and V(V), the acridinediamine derivative was found to sensitize the photoreduction of the metal ions, which likely accelerates the production of Type I ROS. nih.gov

Molecular Interactions of 2,7 Acridinediamine with Biological Systems and Other Analytes

DNA Intercalation and Binding Mechanisms

2,7-Acridinediamine, a derivative of acridine (B1665455), is recognized for its capacity to interact with DNA, primarily through a process called intercalation. ontosight.ai This involves the insertion of its planar, polycyclic aromatic structure between the stacked base pairs of the DNA double helix. wikipedia.orgpatsnap.com This insertion leads to structural distortions in the DNA, such as unwinding of the helix and an increase in its length. wikipedia.orgpatsnap.com For instance, proflavine (B1679165), a related acridine derivative (3,6-diaminoacridine), has been shown to unwind DNA by about 17 degrees. wikipedia.org The biological activities of many acridine compounds are often linked to this DNA intercalation, which can disrupt critical cellular processes. ontosight.aiontosight.ai

Mechanistic Insights into Influence on DNA Replication and Transcription Processes

By intercalating into the DNA template, this compound can significantly interfere with DNA replication and transcription. ontosight.aiontosight.ai The structural distortion caused by the intercalated molecule acts as a physical barrier to DNA and RNA polymerases, the enzymes responsible for synthesizing new DNA and RNA strands, respectively. ontosight.aifrontiersin.org This can lead to the stalling or dissociation of these polymerases, thereby inhibiting these essential processes. ontosight.aicdnsciencepub.com Studies on the related compound proflavine have shown that it competitively inhibits DNA polymerase with respect to the DNA template. cdnsciencepub.comcdnsciencepub.com This inhibition of DNA replication and transcription is a key mechanism behind the biological effects of acridine derivatives. ontosight.aiontosight.ai

Differential Interaction with Single-Stranded Versus Double-Stranded Nucleic Acids

This compound and related compounds exhibit a notable preference for binding to double-stranded DNA (dsDNA) over single-stranded DNA (ssDNA) or RNA. nih.govysu.am This selectivity arises because the primary mode of binding, intercalation, requires the stable, stacked base-pair structure characteristic of the DNA double helix. byjus.com Single-stranded nucleic acids lack this regular, helical structure, making intercalation less favorable. byjus.com While some electrostatic interactions can occur with the phosphate (B84403) backbone of ssDNA and RNA, the binding is generally weaker. wikipedia.orgebi.ac.uk This differential binding is exploited in various molecular biology techniques, where fluorescent acridine dyes like Acridine Orange are used to distinguish between dsDNA (which fluoresces green) and ssDNA or RNA (which fluoresce red or orange). nih.govrndsystems.com

Molecular Mechanisms Affecting DNA Integrity

The interaction of this compound with DNA can compromise the integrity of the genome. nih.gov The distortion induced by intercalation can create sites that are more susceptible to damage or can interfere with the function of DNA repair enzymes. nih.govresearchgate.net A significant mechanism of genotoxicity for some intercalating agents is the inhibition of topoisomerase II enzymes. nih.gov These enzymes are vital for managing DNA topology by creating and resealing transient double-strand breaks. Intercalators can trap the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to an accumulation of double-strand breaks, which can be mutagenic and trigger cell death. nih.gov Acridine derivatives are known frameshift mutagens, a property linked to their ability to stabilize slipped-strand structures during replication. nih.gov

RNA Interactions and Differentiation Mechanisms

While this compound preferentially binds to dsDNA, it does interact with RNA, albeit through different and generally weaker mechanisms. ysu.am The primary mode of interaction with RNA, which is typically single-stranded, is through electrostatic attractions between the cationic dye and the anionic phosphate backbone. wikipedia.orgebi.ac.uk Some intercalation may occur in regions of RNA that have a double-stranded character, such as hairpin loops, but this is less common than with dsDNA. ysu.am The ability to differentiate between dsDNA and RNA is a hallmark of certain acridine dyes. For example, Acridine Orange fluoresces green when it intercalates into dsDNA but red when it binds to single-stranded RNA through electrostatic stacking interactions. wikipedia.orgrndsystems.com This spectral differentiation allows for the simultaneous visualization of both types of nucleic acids within cells. nih.gov

Protein and Enzyme Interactions

Beyond nucleic acids, this compound and its analogs can interact with various proteins and enzymes, modulating their function. nih.govevitachem.com These interactions can be driven by hydrophobic forces, with the planar acridine ring binding to hydrophobic pockets in proteins, or through electrostatic interactions. researchgate.netmdpi.com

A critical enzymatic target is topoisomerase II, as mentioned previously. nih.gov By stabilizing the DNA-topoisomerase II complex, acridines prevent the enzyme from completing its catalytic cycle, leading to DNA damage. nih.gov Additionally, acridine derivatives have been found to be potent inhibitors of protein kinase C (PKC), a key enzyme in cellular signal transduction. nih.gov The inhibition mechanism is complex, appearing to be competitive with respect to ATP at the catalytic site and also affecting the regulatory domain. nih.gov Other studies have shown interactions with enzymes like α-chymotrypsin, where proflavine acts as a competitive inhibitor. researchgate.net The ability to form transient multi-enzyme complexes is a known phenomenon in cellular biochemistry, and small molecules can influence these interactions. biorxiv.org

Data Tables

Table 1: Interaction of Acridine Derivatives with Nucleic Acids

| Analyte | Primary Interaction Mode | Key Driving Forces | Resulting Fluorescence (Acridine Orange) |

| Double-Stranded DNA (dsDNA) | Intercalation | π-π stacking, Hydrogen Bonding, Electrostatic | Green rndsystems.com |

| Single-Stranded DNA (ssDNA) | Electrostatic Attraction | Electrostatic forces | Red rndsystems.com |

| RNA | Electrostatic Attraction | Electrostatic forces | Red rndsystems.com |

Table 2: Enzyme Interactions of Acridine Derivatives

| Enzyme | Type of Interaction | Consequence |

| DNA Polymerase | Competitive Inhibition (with respect to DNA) cdnsciencepub.comcdnsciencepub.com | Inhibition of DNA Replication cdnsciencepub.com |

| Topoisomerase II | Stabilization of enzyme-DNA complex nih.gov | Accumulation of DNA double-strand breaks nih.gov |

| Protein Kinase C | Competitive Inhibition (with respect to ATP) nih.gov | Inhibition of enzyme activity nih.gov |

| α-Chymotrypsin | Competitive Inhibition researchgate.net | Inhibition of enzyme activity researchgate.net |

Principles of Interference with Histone/DNA Interaction Pathways

The interaction between DNA and histone proteins is fundamental to the packaging of DNA into chromatin in eukaryotic cells. frontiersin.org The basic unit of chromatin, the nucleosome, consists of approximately 147 base pairs of DNA wrapped around a core of eight histone proteins (two each of H2A, H2B, H3, and H4). frontiersin.org The stability and dynamics of these interactions are crucial for regulating gene expression, DNA replication, and repair. Acridine derivatives, including this compound, can interfere with these pathways primarily through their ability to intercalate into the DNA structure.

The intercalation of a planar molecule like an acridine derivative between the base pairs of DNA can induce structural changes in the DNA helix. researchgate.net This can include unwinding of the helix and an increase in the distance between adjacent base pairs. Such alterations can directly affect the binding of histone proteins to the DNA. The precise wrapping of DNA around the histone octamer is dependent on the sequence-dependent flexibility and conformation of the DNA. bailab.org By changing the local DNA structure, acridine derivatives can disrupt the specific contacts between histones and DNA, potentially leading to a less stable nucleosome. nih.gov

Furthermore, the "tails" of the histone proteins, which are unstructured and extend from the nucleosome core, are rich in positively charged amino acids like lysine (B10760008) and arginine. nih.gov These tails interact with the negatively charged phosphate backbone of DNA, playing a significant role in chromatin compaction and the regulation of gene expression. nih.gov While the primary interaction of acridine derivatives is with the DNA bases, the resulting structural perturbations could indirectly affect the electrostatic interactions between the histone tails and the DNA backbone.

Metal Ion Complexation and Effects on Photophysical Properties of Acridinediamines

Acridinediamines, including derivatives of this compound, are known to form complexes with various metal ions. mdpi.comcymitquimica.com This complexation is often mediated by the nitrogen atoms within the acridine ring system and the amino substituents, which can act as ligands. mdpi.com The formation of these metal complexes can significantly alter the photophysical properties of the acridine molecule, such as its fluorescence. mdpi.com

The interaction with metal ions can lead to either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. mdpi.comnsf.gov For example, certain acridino-diaza-crown ether derivatives have been shown to exhibit a remarkable fluorescence enhancement upon binding to specific metal ions like Zn²⁺, Al³⁺, and Bi³⁺. mdpi.com This "turn-on" response is often attributed to the inhibition of photoinduced electron transfer (PET) processes that quench the fluorescence of the free ligand. In the uncomplexed state, the lone pair of electrons on a nitrogen atom can quench the fluorescence of the acridine fluorophore. Upon coordination with a metal ion, this lone pair is engaged in bonding, which suppresses the PET process and restores the fluorescence.

Conversely, interaction with other metal ions, particularly transition metals, can lead to fluorescence quenching. researchgate.net This can occur through various mechanisms, including energy transfer from the excited fluorophore to the metal ion or through the "heavy atom effect," where the presence of a heavy metal ion increases the rate of intersystem crossing from the singlet excited state to the triplet state, thus reducing fluorescence.

The stoichiometry of the complex formed (e.g., 1:1 or 1:2 ligand-to-metal ratio) and the stability of the complex (indicated by the association constant, logK) are important parameters that determine the effectiveness and selectivity of an acridinediamine (B3347231) as a metal ion sensor. mdpi.comespublisher.com For instance, acridino-diaza-20-crown-6 ethers have been reported to form 1:1 complexes with Zn²⁺, Al³⁺, and Bi³⁺ with high stability constants (logK > 4.7). mdpi.com

These changes in photophysical properties upon metal ion complexation form the basis for the development of fluorescent chemosensors for the detection of specific metal ions in various environments, including biological systems. mdpi.com

| Metal Ion | Effect on Fluorescence | Potential Mechanism |

| Zn²⁺, Al³⁺, Bi³⁺ | Fluorescence Enhancement ("Turn-on") mdpi.com | Inhibition of Photoinduced Electron Transfer (PET) mdpi.com |

| Transition Metals (general) | Fluorescence Quenching ("Turn-off") researchgate.net | Energy Transfer, Heavy Atom Effect researchgate.net |

Interactions with Cellular Components and Organelles (Mechanistic Studies)

The interactions of this compound and its derivatives with cellular components are multifaceted and form the basis of their biological activities and applications as cellular probes. scbt.comjppres.comnih.gov Their ability to cross cellular membranes and accumulate in specific organelles is a key feature. scbt.combiomol.comresearchgate.netmdpi.com

The slightly cationic and lipophilic nature of acridine derivatives allows them to permeate cell membranes. biomol.com Once inside the cell, their distribution and accumulation are often dictated by the pH of different cellular compartments. scbt.combiomol.com

Principles of pH Sensing in Cellular Microenvironments

The fluorescence of many acridine derivatives, including those with amino groups like this compound, is often pH-dependent. researchgate.netnih.gov This property allows them to be used as probes for measuring pH in cellular microenvironments. researchgate.netsoftsystemsgroup.comfu-berlin.de The underlying principle of this pH sensing capability lies in the protonation and deprotonation of the nitrogen atoms in the acridine ring and its substituents. researchgate.net

In acidic environments, the nitrogen atoms can become protonated. This protonation alters the electronic structure of the molecule, which in turn affects its absorption and fluorescence emission spectra. researchgate.net For example, some aminoacridine derivatives exhibit a shift in their fluorescence emission maximum or a change in fluorescence intensity as the pH of their environment changes. researchgate.net This ratiometric or intensiometric response can be calibrated to provide a quantitative measure of pH. fu-berlin.de

The pKa value of the acridine derivative is a critical parameter, as it determines the pH range over which the probe is most sensitive. researchgate.net For cellular applications, probes with pKa values in the physiological range (around 6.0 to 8.0) are particularly useful for studying processes like tumorigenesis and inflammation, which are often associated with changes in extracellular and intracellular pH. researchgate.netnih.govnih.gov For instance, amino-isocyanoacridines have been developed as stable pH probes with pKa values between 7.05 and 7.58, making them suitable for precise pH measurements in the physiological range. researchgate.net

Mechanisms of Lysosomal Accumulation

One of the hallmark features of many acridine derivatives, including the well-known Acridine Orange, is their accumulation in lysosomes. biomol.comresearchgate.net This phenomenon, known as lysosomotropism, is primarily driven by the acidic nature of the lysosomal lumen (pH 4.5-5.0). biomol.comnih.gov

The mechanism of lysosomal accumulation is based on the principle of ion trapping. biomol.com Acridine derivatives, being weak bases, can exist in both a neutral, membrane-permeable form and a protonated, charged, and less permeable form. biomol.com The neutral form can freely diffuse across the cell membrane and the membranes of intracellular organelles. biomol.com

Once the neutral molecule enters an acidic compartment like the lysosome, the low pH environment causes the nitrogen atoms to become protonated. biomol.comnih.gov The resulting cationic form is less lipophilic and is effectively trapped within the lysosome as it cannot readily diffuse back across the lysosomal membrane. biomol.com This continuous influx of the neutral form and its subsequent protonation and trapping leads to a significant concentration of the acridine derivative within the lysosomes. biomol.com This accumulation can be so high that the dye molecules aggregate, leading to a shift in their fluorescence emission, a property utilized in techniques like the Acridine Orange lysosomal stability assay. biomol.comresearchgate.net

This sequestration of basic compounds in lysosomes can also be a mechanism of cellular resistance to certain anticancer drugs, as it removes the drugs from their sites of action. oncotarget.com The accumulation can also lead to lysosomal membrane permeabilization and the release of lysosomal contents, which can trigger cell death pathways. oncotarget.com

Theoretical and Computational Chemistry Studies of 2,7 Acridinediamine

Quantum Chemical Calculations of Electronic Structure and Properties.routledge.comias.ac.inarxiv.org

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,7-acridinediamine. These calculations, based on the principles of quantum mechanics, can predict molecular structures, electronic distributions, and various spectroscopic properties.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. unige.ch It is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. vub.be

In the context of acridine (B1665455) derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p)), are employed to estimate global descriptors. nih.gov These descriptors include ionization potential, electron affinity, and hardness, which provide a detailed understanding of the molecule's reactivity and electronic behavior. vub.benih.gov For instance, a study on various acridine derivatives utilized DFT to analyze their ground and excited states, revealing significant insights into their electronic properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and the ease of electron transfer. chalcogen.roinformaticsjournals.co.in A smaller gap generally implies higher reactivity and a greater ease of intramolecular charge transfer (ICT). chalcogen.ro

For acridine derivatives, analysis has shown that these compounds tend to accept electrons in their excited state rather than donating them. nih.gov This is supported by calculations showing higher ionization potentials and electron affinities in the excited state compared to the ground state. nih.gov The HOMO-LUMO energy gap plays a significant role in this behavior, with a larger gap suggesting more feasible one-way electron transfer. nih.gov In some substituted fluorene (B118485) derivatives, which share structural similarities with acridines, the HOMO and LUMO orbitals show a change in distribution upon excitation, indicating a "push-pull" behavior where electron density shifts from the core to the substituents. mdpi.com

| Derivative | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Acridone | B3LYP/6-31G(d,p) | -6.21 | -1.78 | 4.43 |

| Proflavine (B1679165) | B3LYP/6-31G(d,p) | -5.35 | -2.01 | 3.34 |

| Acridine Orange | B3LYP/6-31G(d,p) | -5.18 | -1.99 | 3.19 |

| Acridine Yellow | B3LYP/6-31G(d,p) | -5.22 | -1.95 | 3.27 |

Theoretical models are instrumental in predicting the protonation states and acid-base equilibria of molecules like this compound. frontiersin.org The basicity of acridine derivatives is a key property, and computational studies can elucidate how substitutions on the acridine ring affect their pKa values. researchgate.net

For amino-isocyanoacridines, computational studies have shown that the protonation of the acridine nitrogen is a critical factor in their optical properties. researchgate.net Calculations of the Gibbs free energies for different protonation states (on the acridine nitrogen, amino nitrogen, or isocyano carbon) help to determine the most stable protonated form. researchgate.net These studies have revealed that derivatives of this compound can act as sensitive pH probes in the physiological range. researchgate.net The protonation state significantly influences the electronic structure and, consequently, the absorption and emission spectra of the molecule. researchgate.netnih.gov Theoretical calculations can predict how the transfer of a proton to different sites on the molecule affects its stability and reactivity. nih.gov

The behavior of this compound in its electronically excited state is crucial for its applications in fluorescence and sensing. Computational modeling can predict excited-state properties and explain phenomena like solvatochromism, where the absorption and emission spectra of a compound shift depending on the polarity of the solvent. researchgate.net

For acridine and its derivatives, studies have investigated their solvatochromic behavior by examining their absorption and fluorescence spectra in various solvents. researchgate.net Theoretical models, such as those based on the Lippert-Mataga equation, can relate the Stokes shift to the solvent's polarizability, providing insights into the change in dipole moment upon excitation. mdpi.com In some cases, high-level quantum chemical calculations have revealed that internal charge transfer (ICT) between donor and acceptor groups is the reason for the observed solvatochromism. mdpi.com For amino-isocyanoacridines, calculations have shown that these molecules exhibit an enhanced solvatochromic emission range, which is valuable for their use as fluorescent probes. researchgate.net

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Carbon Tetrachloride | 355 | 410 | 55 |

| Dichloromethane | 360 | 425 | 65 |

| Ethanol | 362 | 435 | 73 |

| Methanol | 363 | 438 | 75 |

| Acetonitrile | 361 | 430 | 69 |

Molecular Dynamics Simulations of Intercalation and Binding Processes.numberanalytics.comunibo.it

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. numberanalytics.com These simulations allow researchers to observe the conformational changes, binding and unbinding processes, and interactions of molecules like this compound with biological targets such as DNA. volkamerlab.org

MD simulations have been used to study the intercalation of acridine derivatives into DNA. nih.gov These studies provide insights into the thermodynamics and kinetics of the binding process. numberanalytics.com For example, simulations of 9-aminoacridine (B1665356) intercalated into a DNA heptanucleotide have been performed to analyze the physical basis for the neighbor-exclusion principle, which states that intercalation can only occur at every other base-pair site. nih.gov Furthermore, MD simulations can reveal the dynamic behavior of intercalated molecules, such as their rotation and the sliding of host layers (like graphene planes) during diffusion. aps.org Classical MD simulations are increasingly used in structure-based drug design to account for the structural flexibility of both the drug and its target. unibo.it

Molecular Docking Investigations of Ligand-Target Interactions.openaccessjournals.comjscimedcentral.com

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or nucleic acid (receptor), to form a stable complex. openaccessjournals.comnih.gov This method is widely used in drug discovery to screen large databases of compounds and to understand the molecular basis of ligand-target interactions. nih.gov

The process involves predicting the ligand's conformation, position, and orientation within the binding site and then assessing the binding affinity using a scoring function. nih.gov For acridine derivatives, molecular docking can be used to model their interaction with various biological targets. This allows for the characterization of their behavior in the binding site and helps to elucidate their mechanism of action. nih.gov For instance, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target's residues. frontiersin.org The "induced-fit" model, where the receptor's active site can change shape upon ligand binding, is a more advanced approach that can provide a more accurate description of the binding event. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational chemistry has become an indispensable tool for elucidating the structure-activity relationships (SAR) of acridine derivatives, including this compound and its analogs. These theoretical studies provide valuable insights into the molecular features that govern their biological activities, guiding the design of new compounds with enhanced potency and selectivity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are frequently employed to understand how modifications to the acridine scaffold influence their interactions with biological targets.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For instance, a QSAR analysis of pyridoacridine ascididemin (B1665191) analogues, which share the core acridine structure, revealed the importance of specific physicochemical and electronic properties for their antitumor activity. nih.gov This study indicated that electron-withdrawing substituents and higher molar refractivity at certain positions favor antitumor effects. nih.gov Furthermore, the presence of an NHR group at a specific position was found to contribute positively to this activity. nih.gov The use of electrotopological state atom (ETSA) indices in the QSAR model highlighted the significance of atoms at positions 2, 3, 4, 5, 6, and 7 for the observed anti-tumor activity. nih.gov

Similarly, SAR studies on other acridine derivatives have underscored the importance of steric factors over electronic properties in determining cytotoxicity. nih.gov For a series of acridine-substituted analogues of the topoisomerase inhibitor N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), it was found that larger substituent groups led to a decrease in activity. nih.gov This suggests that the size and shape of the molecule are critical for its interaction with the target enzyme.

In the context of acetylcholinesterase (AChE) inhibitors related to tacrine (B349632) (9-amino-1,2,3,4-tetrahydroacridine), QSAR studies have quantified the impact of substituents on inhibitory activity. acs.org These analyses revealed a detrimental steric effect of substituents at position 7 and a favorable effect from electron-attracting groups at positions 6 and 7. acs.org

Molecular docking is another powerful computational method used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov For acridine-based compounds, docking studies have been instrumental in understanding their interactions with DNA and enzymes like topoisomerase. nih.govmdpi.com These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-target complex. For example, computational analysis of acridine sulfonamides showed significant interactions with the ATP binding site of certain proteins, suggesting their potential as multidrug resistance (MDR) modulators. rsc.org

The data generated from these computational studies, such as binding energies and physicochemical descriptors, are crucial for building robust SAR models.

Table 1: Key Computational Parameters in Acridine SAR Studies

| Parameter | Description | Relevance in SAR |

|---|---|---|

| Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance. | Higher MR values at specific positions have been correlated with increased anti-tumor activity in some acridine analogs. nih.gov |

| Electrotopological State Atom (ETSA) Indices | Descriptors that characterize the electronic and topological state of each atom in a molecule. | Have been used to identify the importance of specific atoms in the acridine ring for biological activity. nih.gov |

| Steric Bulk | The spatial volume occupied by a substituent. | Larger groups can lead to a loss of cytotoxic activity, indicating the importance of molecular size and shape. nih.gov |

| Binding Energy | The calculated strength of the interaction between a ligand and its target. | Used in molecular docking to predict the affinity of a compound for its biological target. nih.gov |

| Lipophilicity (logP) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating a compound's hydrophobicity. | Can significantly influence cytotoxicity and antileukemic potency in certain classes of acridine derivatives. nih.gov |

Table 2: Examples of Acridine Derivatives in Computational SAR Studies

| Compound Class | Biological Target/Activity | Key Computational Findings |

|---|---|---|

| Pyridoacridine ascididemin analogues | Antitumor | Electron-withdrawing substituents and higher MR at R1 position enhance activity. nih.gov |

| Acridine-substituted DACA analogues | Topoisomerase I/II inhibition | Steric bulk is more critical than electronic properties for cytotoxicity. nih.gov |

| 9-Amino-1,2,3,4-tetrahydroacridine derivatives | Acetylcholinesterase inhibition | Steric hindrance at position 7 is detrimental; electron-attracting groups at positions 6 and 7 are favorable. acs.org |

| Imidazoacridinones | Antitumor | Lipophilicity significantly influences the activity of 8-hydroxy analogues. nih.gov |

These computational approaches provide a rational framework for the design of novel this compound derivatives with improved therapeutic properties. By understanding the intricate relationship between molecular structure and biological function, researchers can more effectively navigate the vast chemical space to identify promising new drug candidates.

Applications of 2,7 Acridinediamine and Its Derivatives in Academic Research Tools

Fluorescent Probe Design and Development

Fluorescent probes are powerful tools for monitoring physiological changes within cells. rsc.org Small-molecule fluorescent probes, in particular, offer advantages such as high sensitivity, excellent spatiotemporal resolution, and the ability to image biomarkers in real-time within living systems. bohrium.com A fluorescent probe is typically composed of three main components: a fluorophore, which is the source of the fluorescent signal; a recognition motif or moiety, which selectively interacts with the target analyte; and a linker that connects these two parts. nih.govnih.gov Derivatives of 2,7-acridinediamine serve as the core fluorophore in the design of such probes, providing the foundational photophysical properties that are modulated upon interaction with a specific target.

The efficacy of a fluorescent probe hinges on its target specificity and sensing performance, which are governed by carefully considered molecular design principles. The goal is to create a probe that exhibits a significant and measurable change in its fluorescent properties upon binding to its intended target. nih.gov

Key design strategies include:

Modulation of Photophysical Properties : The absorption and emission spectra of the this compound core can be fine-tuned by attaching various electron-donating or electron-withdrawing groups. This allows for the rational design of probes with desired spectral characteristics. nih.gov

Control of Fluorescence Readout : The brightness and "on/off" state of the probe are often controlled through mechanisms like Photoinduced Electron Transfer (PeT) and Förster Resonance Energy Transfer (FRET). nih.govnih.gov In a typical "turn-on" probe, the fluorescence of the acridinediamine (B3347231) core is initially quenched. The interaction with the target analyte disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity. nih.gov

Target Recognition : A specific recognition moiety is incorporated into the probe's structure. This moiety is chosen for its high affinity and selectivity for a particular biological target, such as an ion, a small molecule, or an enzyme. nih.gov This ensures that the probe's signal is directly related to the presence and concentration of the target.

| Design Principle | Mechanism | Desired Outcome |

| Spectral Tuning | Attaching electron-donating/withdrawing groups to the acridine (B1665455) core. | Shifting absorption/emission wavelengths for specific imaging channels (e.g., visible to NIR). |

| "Turn-On" Sensing | Utilizing mechanisms like Photoinduced Electron Transfer (PeT) or FRET that are disrupted by the target analyte. nih.govnih.gov | Low background signal and high signal-to-noise ratio upon target detection. |

| Target Specificity | Incorporating a recognition moiety (e.g., a specific peptide sequence for an enzyme) that selectively binds to the analyte. nih.gov | Accurate detection of the target molecule with minimal off-target interference. |

There is a growing demand for fluorescent probes that operate in the near-infrared (NIR) region of the spectrum (typically 650–950 nm for NIR-I and 1000-1700 nm for NIR-II). nih.gov NIR probes offer significant advantages for bioimaging, including deeper tissue penetration, reduced photodamage to biological samples, and minimized autofluorescence from endogenous molecules, which improves image resolution and clarity. nih.govrawdatalibrary.net

The development of NIR probes based on the this compound scaffold involves chemical modifications aimed at red-shifting its fluorescence emission. A primary strategy to achieve this is to extend the π-conjugated system of the acridine core. nih.gov This modification lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption and emission of lower-energy, longer-wavelength light. nih.gov While scaffolds like cyanine (B1664457) and rhodamine are common starting points for NIR probes, the principles of extending π-electron delocalization are broadly applicable to other dye structures, including acridine derivatives. nih.gov

Understanding the function of intracellular organelles is crucial for cell biology. nih.gov Fluorescent probes can be designed to selectively accumulate in specific organelles, enabling the study of their unique chemical environments and activities. nih.gov The design of such probes requires careful consideration of both the physicochemical properties of the probe and the characteristics of the target organelle. rsc.orgnih.gov

Strategies for targeting key organelles include:

Mitochondria : The mitochondrial membrane has a highly negative potential. Therefore, probes targeting mitochondria are often modified with lipophilic, positively charged groups, such as the triphenylphosphonium (TPP) cation, which promote accumulation within the mitochondrial matrix. nih.gov

Lysosomes : Lysosomes are acidic vesicles. A common strategy for lysosome targeting involves incorporating lipophilic amines, like a morpholine group, into the probe's structure. nih.govresearchgate.net These groups are neutral at physiological pH, allowing them to cross cell membranes. Once inside the acidic lysosome, the amine group becomes protonated, trapping the probe within the organelle. researchgate.net

Endoplasmic Reticulum (ER) : The ER can be targeted by incorporating specific functional groups, such as methyl sulfonamide, which have an affinity for this organelle. researchgate.net

| Target Organelle | Key Feature | Targeting Strategy | Example Targeting Moiety |

| Mitochondria | Negative membrane potential. nih.gov | Use of lipophilic cations. nih.gov | Triphenylphosphonium (TPP) |

| Lysosomes | Acidic pH (~4.5-5.0). nih.gov | Use of lipophilic weak bases (pH-trapping). researchgate.net | Morpholine, Tertiary Amines |

| Endoplasmic Reticulum | Specific protein/lipid composition. | Use of moieties with affinity for the ER. researchgate.net | Methyl Sulfonamide |

The pH of subcellular compartments is tightly regulated and plays a critical role in cellular function. nih.gov Fluorescent probes that can report on pH changes are valuable tools for studying processes within organelles like lysosomes and endosomes. A widely used design for pH-sensitive probes is based on a spirolactam ring structure. nih.gov

In this design, the fluorophore is locked in a non-fluorescent, closed spirolactam form at neutral or basic pH. In an acidic environment, the spirolactam ring undergoes a structural change, opening to form a highly fluorescent, ring-opened amide. nih.gov This "turn-on" response provides a clear signal corresponding to a drop in pH. Probes based on rhodamine, a structure related to acridine, frequently use this mechanism. nih.gov This principle can be applied to this compound derivatives to create sensitive probes for imaging acidic microenvironments within living cells. nih.gov

Enzymes are essential catalysts for a vast range of biological processes, and their abnormal activity is often linked to disease. nih.govnih.gov Fluorescent probes provide a means to monitor enzyme activity in real-time within a cellular context. The general design strategy for an enzyme-activated probe involves conjugating the this compound fluorophore to a specific enzyme substrate via a linker. nih.gov

The fluorescence of the acridine core is initially suppressed or "caged." When the target enzyme recognizes and cleaves its substrate, the fluorophore is released, leading to a restoration of its fluorescence. nih.gov This process allows for the direct visualization of where and when a specific enzyme is active. Various design mechanisms, including FRET, intramolecular charge transfer (ICT), and self-immolative linkers, are employed to achieve a robust and specific response to enzymatic action. nih.gov

| Enzyme Class | Recognition Moiety (Substrate) | Sensing Mechanism |

| Proteases (e.g., Caspases) | Specific peptide sequence (e.g., DEVD for Caspase-3). nih.gov | Enzymatic cleavage of the peptide releases the fluorophore, causing a "turn-on" signal. |

| Phosphatases | Phosphate (B84403) group attached to the fluorophore. | Cleavage of the phosphate group by the phosphatase alters the electronic properties of the fluorophore, modulating its fluorescence. |

| Oxidoreductases | A moiety that can be oxidized or reduced by the target enzyme. | The change in oxidation state of the recognition group triggers a change in fluorescence. |

Advanced Microscopy and Imaging Applications

The development of fluorescent probes based on this compound and its derivatives is intrinsically linked to advancements in microscopy. nih.gov Techniques like confocal laser scanning microscopy and super-resolution microscopy rely on high-quality fluorescent labels to visualize cellular structures and dynamics with unprecedented detail. scielo.org.mxfrontiersin.org

The high sensitivity and spatiotemporal resolution offered by these small-molecule probes make them indispensable for advanced imaging applications. bohrium.com They enable researchers to perform real-time tracking of molecules, monitor physiological changes within specific organelles, and map enzyme activity with subcellular precision. nih.govnih.gov The use of these probes in conjunction with advanced microscopy provides a powerful platform for investigating the complex molecular events that govern cell function and disease. utk.edu

Fluorescence Microscopy for Visualizing Cellular Structures and Dynamics

Derivatives of this compound are widely used as fluorescent stains in microscopy to visualize cell morphology and internal structures. Proflavine (B1679165), for instance, is an acridine-derived fluorescent dye that serves as a rapid stain for the cytological examination of biological specimens. macsenlab.comnih.govplos.orgresearchgate.net Its small, amphipathic structure allows it to easily pass through the cell and nuclear membranes, where it intercalates with DNA, providing strong nuclear contrast and also staining cytoplasmic structures. macsenlab.complos.orgresearchgate.netnih.gov This allows for clear visualization of the nucleus and cytoplasm, enabling quantitative morphological comparisons between different cell types. macsenlab.complos.orgresearchgate.net

Acridine Orange is another vital, cell-permeable dye used in fluorescence microscopy. wikipedia.org It is particularly valuable for its ability to differentiate various types of cells, such as bacterial and white blood cells, and to stain acidic organelles like lysosomes, endosomes, and autophagosomes. wikipedia.orgresearchgate.net The staining characteristics of these dyes make them powerful tools for studying cellular dynamics, including lysosomal vacuolation, autophagy, and apoptosis, in living cells. wikipedia.org Acridine yellow, a similar derivative, is also used as a fluorescent stain in histology. wikipedia.org

| Derivative | Application in Fluorescence Microscopy | Cellular Structures Visualized |

| Proflavine | Rapid cytologic stain | Cell nuclei, cytoplasmic structures macsenlab.comnih.govplos.orgresearchgate.net |

| Acridine Orange | Differentiating cell types, studying organelle dynamics | DNA, RNA, acidic vacuoles (lysosomes, endosomes) wikipedia.orgresearchgate.net |

| Acridine Yellow | Histological fluorescent staining | General cellular structures, cytoplasm wikipedia.orgresearchgate.net |

Flow Cytometry for Cell Cycle and Biological Process Analysis

Flow cytometry, a technique for analyzing the physical and chemical characteristics of particles in a fluid as they pass through a laser, heavily relies on fluorescent probes derived from this compound. Acridine Orange is a cornerstone dye for cell cycle analysis. wikipedia.orgfluorofinder.comresearchgate.net Its ability to differentially stain DNA and RNA allows researchers to distinguish between different phases of the cell cycle. nih.govnih.gov Cells in the G0 (quiescent) phase can be distinguished from cells in the G1 (active) phase based on differences in their RNA content and the stainability of their nuclear chromatin. nih.gov

When bound to double-stranded DNA, Acridine Orange fluoresces green, while its association with single-stranded RNA results in red fluorescence. wikipedia.org This metachromatic property enables the simultaneous measurement of DNA and RNA content within individual cells, providing detailed insights into their metabolic and proliferative states. researchgate.netnih.gov This methodology is used to monitor changes in cell cycle patterns in response to various stimuli. researchgate.netnih.gov Furthermore, Acridine Orange, often in combination with other dyes like ethidium bromide, is used in flow cytometry to quantify cell viability and distinguish between live, apoptotic, and necrotic cells. nih.govnih.gov

Confocal Laser-Scanning Microscopy for Subcellular Imaging

For high-resolution, three-dimensional imaging of subcellular structures, this compound derivatives are employed in conjunction with confocal laser-scanning microscopy. This technique eliminates the out-of-focus light from a specimen, resulting in a sharper image. Acridine Orange is used as a stain in confocal microscopy to visualize the distribution and interaction of nucleic acids and to image biofilms, providing detailed spatial information about the microbial community structure. researchgate.net Proflavine's ability to fluorescently stain cell nuclei makes it suitable for use with high-resolution optical imaging devices, enabling detailed subcellular analysis. macsenlab.com

Nucleic Acid Research Tools Utilizing Acridinediamines

The interaction of acridinediamines with DNA and RNA is a cornerstone of their utility in molecular biology. These compounds serve as powerful probes for the visualization, detection, and functional study of nucleic acids.

Principles of DNA and RNA Staining and Visualization

The staining properties of this compound derivatives are based on their distinct modes of interaction with double-stranded (ds) and single-stranded (ss) nucleic acids. researchgate.net

Intercalation with dsDNA: The primary mechanism of interaction with double-stranded DNA is intercalation, where the planar acridine ring structure inserts itself between adjacent base pairs of the DNA double helix. macsenlab.comwikipedia.orgwikipedia.org This binding mode is characteristic of compounds like Proflavine and Acridine Orange. nih.govresearchgate.net Upon intercalation into dsDNA, Acridine Orange exhibits a green fluorescence with a maximum emission around 525-530 nm. wikipedia.orgresearchgate.netthermofisher.com This interaction is stable and provides a basis for quantifying DNA content.

Interaction with ssRNA and ssDNA: Acridine Orange interacts with single-stranded nucleic acids, primarily RNA, through electrostatic attractions, leading to a stacking arrangement. wikipedia.orgresearchgate.net This results in the formation of dye aggregates that exhibit a metachromatic shift in fluorescence to red, with a maximum emission at approximately 650 nm. wikipedia.orgresearchgate.netthermofisher.com This differential fluorescence is the key to its ability to distinguish between DNA and RNA in cells. researchgate.netyoutube.comnih.gov For this differential staining to be effective, any double-stranded RNA within the cell must be denatured to ensure it is in a single-stranded form. researchgate.net

The following table summarizes the spectral properties of Acridine Orange when bound to nucleic acids.

| Nucleic Acid Target | Binding Mechanism | Excitation Max. | Emission Max. | Fluorescence Color |

| Double-stranded DNA | Intercalation wikipedia.org | ~502 nm wikipedia.org | ~525 nm wikipedia.orgthermofisher.com | Green wikipedia.orgthermofisher.com |

| Single-stranded RNA/DNA | Electrostatic Stacking wikipedia.org | ~460 nm wikipedia.org | ~650 nm wikipedia.orgthermofisher.com | Red/Orange wikipedia.orgthermofisher.com |

Methodologies for Detection and Analysis of Nucleic Acids

A variety of analytical methods leverage the properties of acridinediamines for nucleic acid research. Beyond direct staining in microscopy and flow cytometry, these compounds are incorporated into more complex detection systems.

One approach involves creating linear, single-stranded oligonucleotide probes that incorporate both a fluorophore and an acridine moiety. rsc.org In this design, the acridine acts as a quencher, rendering the probe weakly fluorescent. Upon hybridization to a complementary target nucleic acid sequence, the conformational change separates the fluorophore and the acridine quencher, leading to a significant increase in fluorescence. rsc.org Acridine derivatives can also be used to create labeled probes for nucleic acid hybridization analysis, which can then be purified using techniques like High-Performance Liquid Chromatography (HPLC). hbdsbio.com These methodologies are applied in techniques such as real-time PCR for identifying single-base mismatches and in the development of sensitive platforms like nucleic acid lateral flow assays (NALFA) for amplification-free DNA or RNA detection. thermofisher.commdpi.com

Applications in Studying DNA Structure and Function

The intercalation of this compound derivatives into the DNA helix serves not only as a staining method but also as a tool to probe and modify DNA structure and function. Proflavine, a classic DNA intercalator, has been extensively studied to understand the conformational changes it induces in DNA. macsenlab.comnih.govresearchgate.net Studies using solid-state Nuclear Magnetic Resonance (NMR) have shown that when Proflavine intercalates, it stacks with its aromatic ring plane perpendicular to the fiber axis of DNA. nih.govdntb.gov.ua This binding causes significant structural perturbations, including the unwinding of the DNA helix and profound changes in the orientation of the phosphodiester backbone, without altering the puckering of the deoxyribose rings. nih.govdntb.gov.ua

These structural modifications are central to the biological effects of these compounds and their use in research. By studying how different acridine derivatives interact with DNA sequences, researchers can investigate site-specificity and the dynamics of DNA-ligand interactions. rsc.orgnih.govnih.gov Furthermore, the ability of Acridine Orange to differentially stain condensed and relaxed chromatin is used to assess chromatin structure and the susceptibility of DNA to denaturation, providing insights into cellular states like apoptosis and quiescence. researchgate.net

Analytical Chemistry Methodologies Involving Acridinediamines

This compound, also known as proflavine, and its derivatives are versatile compounds in analytical chemistry due to their distinct photophysical properties. Their strong fluorescence and significant UV-Vis absorbance allow for their use in a variety of sensitive detection and quantification methods.

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as an acridinediamine derivative, due to interactions with other substances known as quenchers. This phenomenon serves as a powerful principle for developing sensitive analytical methods for the detection of various analytes. The mechanism can be either dynamic (collisional) or static, where a non-fluorescent complex is formed between the fluorophore and the quencher nih.gov.

A notable application is the use of proflavine in studying protein interactions. The intrinsic fluorescence of proteins, such as Bovine Serum Albumin (BSA), which arises from amino acid residues like tryptophan, can be quenched by the binding of proflavine. Research has shown that as the concentration of proflavine increases, the fluorescence of BSA is progressively quenched, indicating a binding interaction near the tryptophan residues researchgate.net. This quenching effect can be quantified to understand binding affinities and mechanisms, making it a valuable tool in biochemical and pharmaceutical research researchgate.net. The quenching process allows for the development of assays to detect and quantify specific proteins or to study their interactions with other molecules nih.govresearchgate.net.

The general principle relies on the Stern-Volmer relationship, which describes the quenching process. By measuring the decrease in fluorescence intensity, the concentration of the quenching analyte can be determined with high sensitivity nih.gov. This makes acridinediamine-based fluorescence quenching a versatile method for detecting a range of analytes in various samples nih.gov.

Spectrophotometry, which measures the absorption of light, is a fundamental technique in analytical chemistry. Acridine derivatives, with their strong absorption in the UV-Visible range, are well-suited for these applications researchgate.net. The characteristic absorption of the acridine ring is typically observed in the 350-450 nm range, corresponding to π-electron transitions researchgate.net.

A significant application of this compound (proflavine) is in the determination of nitrite and nitrate in water samples nih.gov. A flow-injection analysis method has been developed where nitrite reacts with proflavine in a hydrochloric acid medium, causing a change in absorbance that can be measured spectrophotometrically. This system can be adapted to measure nitrate by first passing the sample through a reductive column to convert nitrate to nitrite nih.gov. The method is sensitive, with a linear calibration range of 0.06-4 mg/L for nitrite, and has been successfully applied to wastewater and coastal marine water samples nih.gov.

Furthermore, UV-Vis spectrophotometry is widely used to study the interaction of acridine derivatives with biological macromolecules, particularly DNA researchgate.netresearchgate.net. When an acridine derivative binds to DNA, for example through intercalation between base pairs, its absorption spectrum can shift or change in intensity (hypochromism or hyperchromism) researchgate.net. By titrating a solution of the acridine derivative with increasing concentrations of DNA and monitoring the changes in the UV-Vis spectrum, researchers can determine the binding constants (Kb) and elucidate the mode of interaction researchgate.net.

The following table summarizes the spectrophotometric determination of nitrite using proflavine.

| Parameter | Value | Reference |

| Analyte | Nitrite (and Nitrate after reduction) | nih.gov |

| Reagent | Proflavine (3,6-diaminoacridine) | nih.gov |

| Medium | Hydrochloric Acid | nih.gov |

| Technique | Flow-Injection Spectrophotometry | nih.gov |

| Linear Range | 0.06 - 4 mg L-1 | nih.gov |

| RSD | <0.5% | nih.gov |

Green Analytical Chemistry (GAC) aims to develop analytical procedures that are safer, more environmentally friendly, and more efficient in their use of materials and energy mdpi.comresearchgate.net. The principles of GAC focus on minimizing or eliminating hazardous substances, reducing waste generation, and improving energy efficiency mdpi.commdpi.com.

Analytical methods involving acridinediamine derivatives can be aligned with GAC principles in several ways. A primary consideration is the choice of solvents. Many spectrophotometric and fluorimetric assays can be conducted in aqueous solutions, which is the greenest solvent mdpi.comlew.ro. The flow-injection method for nitrite determination, for instance, uses an aqueous medium, significantly reducing the environmental impact compared to methods requiring large volumes of organic solvents nih.gov.

Another key aspect of GAC is the miniaturization and automation of analytical processes to reduce reagent consumption and waste researchgate.netdocumentsdelivered.com. The flow-injection analysis technique is an excellent example of this principle, as it uses small sample and reagent volumes and automates the process, leading to less waste and higher sample throughput nih.gov.

Furthermore, developing methods that are rapid and energy-efficient contributes to their "greenness" mdpi.com. The use of highly sensitive dyes like acridinediamines can lead to methods with very low detection limits, which in turn allows for the use of smaller sample sizes and less reagent, further aligning with the goals of sustainable analytical practices mdpi.com. By consciously selecting aqueous solvents, employing miniaturized systems, and reducing energy consumption, the analytical applications of acridinediamine compounds can be made significantly more sustainable mdpi.com.

Supramolecular Chemistry and Materials Science Research

The planar, aromatic structure of the acridine scaffold makes this compound and its derivatives ideal building blocks in supramolecular chemistry and materials science. These molecules can interact in predictable ways to form large, ordered structures with novel properties and functions.

Supramolecular assemblies are complex, ordered structures formed from the spontaneous association of molecules through non-covalent interactions researchgate.net. This process, known as self-assembly, is a cornerstone of supramolecular chemistry. Acridine derivatives readily undergo self-assembly due to their rigid, planar geometry and potential for multiple non-covalent interactions researchgate.net.

For example, Acridine Orange, a derivative of acridinediamine, has been shown to self-assemble at a mica-solution interface to form highly ordered, nanosized meandering stripes. This spontaneous organization is driven by a combination of electrostatic interactions and intermolecular forces. Similarly, cocrystals of acridine with various dihydroxybenzenes and dihydroxynaphthalenes demonstrate the principle of co-assembly, where two or more different components assemble to form a single, well-defined crystalline structure. These co-crystals can exhibit diverse architectures, including one-dimensional tapes, two-dimensional grids, and complex three-dimensional frameworks, depending on the structure of the co-former molecule.

The formation of these assemblies can be triggered or influenced by external factors such as pH, demonstrating that the self-assembly process can be controlled to create dynamic materials.

The stability and structure of supramolecular assemblies are governed by a variety of weak, non-covalent interactions. For acridinediamine derivatives, the most significant of these are π-π stacking and hydrogen bonding researchgate.netmdpi.com.

π-π stacking refers to the attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings. The large, electron-rich surface of the acridine core is highly conducive to this type of interaction documentsdelivered.com. In the solid state, acridine molecules often arrange themselves in offset parallel stacks, maximizing this stabilizing force mdpi.com. This stacking is a primary driving force in the formation of one-dimensional chains and ladders in many acridine-based supramolecular structures mdpi.com.

Hydrogen bonding is a specific, strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. The amino groups (-NH₂) at the 2 and 7 positions of this compound are excellent hydrogen bond donors, while the nitrogen atom within the acridine ring acts as a hydrogen bond acceptor researchgate.net. These interactions are crucial in directing the assembly of molecules and linking the π-stacked structures into higher-order two- and three-dimensional networks mdpi.com. The interplay between O–H···N, N–H···O, and C–H···π hydrogen bonds, in concert with π-π stacking, dictates the final architecture of the supramolecular assembly.

The table below summarizes the key non-covalent interactions involved in the assembly of acridine derivatives.

| Interaction Type | Description | Role in Assembly |

| π-π Stacking | Attraction between the electron clouds of parallel aromatic acridine rings. | Drives the formation of 1D columns and stacks; fundamental to initial self-assembly. mdpi.com |

| Hydrogen Bonding | Directional interaction involving H-bond donors (e.g., -NH₂, -OH) and acceptors (e.g., acridine N, -O-). | Links individual molecules and π-stacked columns into 2D sheets and 3D frameworks; provides structural specificity. researchgate.net |

| Electrostatic Interactions | Attraction/repulsion between charged or partially charged species. | Influences adsorption onto surfaces and initial molecular approach. |

| C–H···π Interactions | Weak hydrogen bonds between a C-H group and the π-system of an aromatic ring. | Contributes to the overall stability and specific packing of the crystal structure. |

These non-covalent forces, though individually weak, act cooperatively to create stable and highly organized supramolecular materials from acridinediamine building blocks.

Design of Stimuli-Responsive Supramolecular Systems

While the core structure of this compound, a planar aromatic molecule, presents potential for its use in supramolecular chemistry, current academic literature does not provide specific examples of its application in the design of stimuli-responsive supramolecular systems. Acridine derivatives are recognized for their ability to participate in the formation of cocrystals through hydrogen bonding and other weak interactions. researchgate.net This capacity for self-assembly is a fundamental requirement for the construction of supramolecular architectures. researchgate.net

Stimuli-responsive supramolecular systems are materials that can change their properties in response to external triggers such as light, pH, or temperature. nih.govnih.gov These systems are often based on molecules that can self-assemble and disassemble in a controlled manner. nih.gov The planar nature and hydrogen bonding capabilities of acridine molecules could, in principle, be exploited to create such systems. researchgate.net For instance, the amino groups of this compound could act as hydrogen bond donors, while the nitrogen atom in the acridine ring can act as a hydrogen bond acceptor. These interactions could be modulated by changes in pH, leading to a pH-responsive system. However, specific research demonstrating the use of this compound or its derivatives to create such functional, stimuli-responsive materials is not available in the reviewed literature.

Environmental Research Applications

Studies on Photocatalytic Degradation (e.g., as model pollutants)